![molecular formula C19H14O10 B1248579 Shoyuflavone B CAS No. 190712-88-0](/img/structure/B1248579.png)
Shoyuflavone B
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Overview
Description
Shoyuflavone b belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Shoyuflavone b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, shoyuflavone b is primarily located in the cytoplasm. Outside of the human body, shoyuflavone b can be found in herbs and spices. This makes shoyuflavone b a potential biomarker for the consumption of this food product.
Scientific Research Applications
Enzymatic Formation and Mechanism Shoyuflavone B, a product of fermentation in soy sauce, is created through the enzymatic transformation of genistein in the presence of (+/-)-trans-epoxysuccinic acid. This process, involving Aspergillus oryzae, suggests an enzymatic conjugation mechanism where isoflavones are combined with epoxysuccinic acids to form ether linkages (Kinoshita, Murakami, & Aishima, 2000).
Immune Modulation in Postmenopausal Women Studies have indicated that soy isoflavones, such as those found in shoyuflavone B, can positively affect the immune system in postmenopausal women. This includes modulating B cell populations and providing protection against DNA damage, although there were no significant impacts on certain cytokines and markers of inflammation (Ryan-Borchers et al., 2006).
Historical and Clinical Overview The historical progression of soy and isoflavone research, including shoyuflavone B, shows an evolution from early studies on fertility problems in sheep to recent investigations into their role in disease prevention and treatment, especially for menopausal symptoms and bone health (Messina, 2010).
Cognitive Function Enhancement Isoflavones, a key component of shoyuflavone B, have been studied for their effects on cognitive function in postmenopausal women. Some studies suggest a favorable impact on verbal memory and overall cognitive performance (Kritz-Silverstein, von Mühlen, Barrett-Connor, & Bressel, 2003).
Bone Health and Menopause Research into isoflavones from soy, like shoyuflavone B, indicates their potential in mitigating bone loss in postmenopausal women. This includes effects on bone mineral content and density, particularly in individuals with lower initial bone mass (Chen et al., 2004).
Functional Effects in Food and Medicine Shoyuflavone B, as part of fermented soy sauce, has various functional effects such as promoting digestion, exhibiting antimicrobial activity, and possessing antihypertensive components. It also shows anticarcinogenic effects and contains components like shoyuflavones that inhibit histidine decarboxylase, indicating a role in reducing inflammation and allergy symptoms (Kataoka, 2005).
properties
CAS RN |
190712-88-0 |
---|---|
Molecular Formula |
C19H14O10 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid |
InChI |
InChI=1S/C19H14O10/c20-9-3-1-8(2-4-9)11-7-28-13-6-10(5-12(21)14(13)15(11)22)29-17(19(26)27)16(23)18(24)25/h1-7,16-17,20-21,23H,(H,24,25)(H,26,27) |
InChI Key |
YZECNQRIFYQRPI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC(C(C(=O)O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC(C(C(=O)O)O)C(=O)O)O |
melting_point |
138-144°C |
physical_description |
Solid |
synonyms |
shoyuflavone B shoyuflavone-B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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